1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHUHCQEWRQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole, a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl and nitrophenyl moieties are key pharmacophores, and their combination within a pyrazole scaffold presents a unique chemical entity with potential applications in the development of novel therapeutic agents. This document will delve into the strategic synthesis, mechanistic underpinnings, and detailed experimental protocols, offering field-proven insights for successful and reproducible synthesis.
Introduction: The Significance of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles are a privileged class of heterocyclic compounds in modern drug discovery. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole core itself is a versatile scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities. The addition of a 4-nitrophenyl substituent introduces a versatile handle for further chemical modifications and can also contribute to the molecule's overall biological profile.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of 1,4-disubstituted pyrazoles is the Knorr pyrazole synthesis. This robust and reliable reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of our target molecule, this compound, the key precursors are 4,4,4-trifluoro-1-(4-nitrophenyl)-1,3-butanedione and 4-nitrophenylhydrazine.
The reaction proceeds under acidic conditions, which catalyze the initial formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.[3] The regioselectivity of the reaction is generally high, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl carbon of the β-diketone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione | 35999-53-2 | C10H6F3NO4 | 261.15 |
| 4-Nitrophenylhydrazine | 100-16-3 | C6H7N3O2 | 153.14 |
| Glacial Acetic Acid | 64-19-7 | C2H4O2 | 60.05 |
| Ethanol (Absolute) | 64-17-5 | C2H6O | 46.07 |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 |
| Hexane | 110-54-3 | C6H14 | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 |
Safety Precautions: 4-Nitrophenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(4-nitrophenyl)-1,3-butanedione (2.61 g, 10 mmol).
-
Addition of Reagents: To the flask, add absolute ethanol (40 mL) and stir until the solid is completely dissolved. Then, add 4-nitrophenylhydrazine (1.53 g, 10 mmol) followed by glacial acetic acid (0.3 mL, ~5 mol%).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with gentle stirring. A yellow to orange precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 80-90% |
| Appearance | Yellow to light orange crystalline solid |
| Melting Point | Expected to be in the range of 150-170 °C (based on similar compounds) |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.4 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~8.1 (s, 1H, pyrazole-H5), ~7.9 (s, 1H, pyrazole-H3). The exact chemical shifts may vary. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (Ar-C-NO₂), ~145 (Ar-C), ~140 (q, J(C-F) ≈ 38 Hz, C4-CF₃), ~138 (pyrazole-C5), ~126 (pyrazole-C3), ~125 (Ar-CH), ~123 (Ar-CH), ~121 (q, J(C-F) ≈ 268 Hz, CF₃). |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -62 (s, 3F, CF₃). |
| FT-IR (KBr) | ν (cm⁻¹): ~3100-3200 (Ar-H stretch), ~1590-1610 (C=C and C=N stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1100-1200 (C-F stretch). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₇F₃N₄O₂: 273.05. |
Mechanistic Insights
The Knorr pyrazole synthesis is a classic example of a condensation reaction followed by cyclization. The key steps are outlined below:
-
Protonation: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-diketone by the acid catalyst, which increases its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen atom of 4-nitrophenylhydrazine acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step occurs to form the stable, aromatic pyrazole ring.
Mechanistic Diagram
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method for obtaining this valuable compound. This guide has provided a detailed experimental protocol, insights into the reaction mechanism, and expected characterization data to aid researchers in the successful synthesis and verification of the target molecule. The strategic combination of the trifluoromethyl group, the pyrazole core, and the nitrophenyl substituent makes this a promising scaffold for further exploration in the development of novel therapeutics.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006. [Link]
-
PubChem Compound Summary for CID 11065204, 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 7496, 4-Nitrophenylhydrazine. National Center for Biotechnology Information. [Link]
-
Penning, T. D., et al. Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1 H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 1997 , 40(9), 1347-1365. [Link]
Sources
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole molecular weight and formula
The following technical monograph provides an in-depth physicochemical and synthetic profile of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole . This guide is structured for researchers requiring rigorous data for experimental design, synthesis planning, and structural validation.
Document Type: Chemical Profile & Synthetic Guide Primary Application: Agrochemical Intermediates / Medicinal Chemistry Scaffolds
Part 1: Chemical Identity & Stoichiometry
This section establishes the fundamental stoichiometric and physical baselines for the compound. Note that this specific isomer is chemically distinct from its regioisomer, 4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole, a common confusion in database searches.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₆F₃N₃O₂ | |
| Molecular Weight | 257.17 g/mol | Average Mass |
| Monoisotopic Mass | 257.0412 Da | For High-Res MS (HRMS) |
| Heavy Atom Count | 18 | |
| ClogP | ~2.9 - 3.2 | Predicted (Lipophilic) |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 5 | 3 (F) + 2 (NO₂) |
| Rotatable Bonds | 1 | N1-Phenyl bond |
Structural Analysis
The molecule features a "push-pull" electronic architecture:
-
The Pyrazole Core: Acts as the central heteroaromatic linker.
-
Position 1 (N-Aryl): The p-nitrophenyl group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyrazole ring and lowering the basicity of N2.
-
Position 4 (C-Substituent): The trifluoromethyl (-CF₃) group is a lipophilic, metabolically stable EWG. Its location at C4 is synthetically challenging compared to C3/C5, requiring specific "bottom-up" cyclization strategies.
Part 2: Synthetic Methodology (The "Expertise" Pillar)
Synthesizing 4-trifluoromethylpyrazoles is distinct from the more common 3- or 5-trifluoromethyl isomers (which use ethyl trifluoroacetoacetate). To achieve regioselectivity at Position 4, the trifluoromethyl group must be incorporated into the central carbon of the electrophilic building block.
Recommended Route: Cyclocondensation
Rationale: This pathway avoids the poor regioselectivity of direct trifluoromethylation and ensures the -CF₃ group is fixed at Position 4.
Reagents:
-
Nucleophile: 4-Nitrophenylhydrazine hydrochloride.
-
Electrophile: 3-(Dimethylamino)-2-(trifluoromethyl)propenal (or 2-(trifluoromethyl)-3-ethoxyacrolein).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
Step-by-Step Protocol
-
Preparation of Electrophile: If not commercially available, synthesize 3-(dimethylamino)-2-(trifluoromethyl)propenal by reacting 3,3,3-trifluoropropanal with Vilsmeier-Haack reagent (POCl₃/DMF).
-
Condensation Setup:
-
Charge a round-bottom flask with 4-nitrophenylhydrazine hydrochloride (1.0 equiv) and Ethanol (0.5 M concentration).
-
Add Triethylamine (1.1 equiv) to liberate the free hydrazine base.
-
Add 3-(dimethylamino)-2-(trifluoromethyl)propenal (1.05 equiv) dropwise at room temperature.
-
-
Reaction:
-
Heat the mixture to reflux (78°C) for 3–6 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the hydrazine is the critical endpoint.
-
-
Workup:
-
Cool to room temperature.[1] The product often precipitates directly due to the nitro group's planar stacking effects.
-
If solid forms: Filter and wash with cold ethanol.
-
If solution remains: Remove solvent in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove unreacted dimethylamine), then brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 3: Visualization of Reaction Logic
The following diagram illustrates the regiochemical logic, contrasting the target synthesis against the formation of common isomers.
Figure 1: Synthetic flowchart highlighting the necessity of specific electrophiles to secure the 4-trifluoromethyl regiochemistry.
Part 4: Characterization & Validation (Self-Validating System)
To confirm the identity of the synthesized compound and rule out isomers, the following analytical signatures must be observed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyrazole Protons: You should observe two singlets (or finely split doublets due to F-coupling) in the aromatic region (~7.8 - 8.2 ppm). Because the -CF₃ is at C4, protons at C3 and C5 are chemically equivalent unless the N-aryl rotation is restricted, but typically they appear as distinct singlets due to the asymmetric N1 substitution.
-
Phenyl Protons: A characteristic AA'BB' system for the para-substituted benzene ring (~7.6 ppm and ~8.3 ppm).
-
-
¹⁹F NMR:
-
A single singlet around -55 to -60 ppm .
-
Validation: If you see peaks around -63 ppm, suspect a 3-CF3 or 5-CF3 isomer. The 4-CF3 shift is distinct.
-
Mass Spectrometry (MS)
-
Parent Ion: [M+H]⁺ = 258.17.
-
Fragmentation Pattern:
-
Loss of NO₂ radical ([M-46]).
-
Loss of the trifluoromethyl group is rare; however, fragmentation of the pyrazole ring may occur at high collision energies.
-
Part 5: Applications & Context[3][4][5]
High-Value Intermediate (HVI)
This molecule serves as a scaffold in two primary industries:
-
Agrochemicals: The 1-aryl-4-trifluoromethylpyrazole motif is a pharmacophore found in Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides). The electron-deficient nature of the ring enhances metabolic stability against oxidative degradation in plants.
-
Pharmaceuticals: It acts as a precursor for COX-2 inhibitors and potential anti-tubercular agents. The nitro group is a "masked" amine; reduction (using Fe/NH₄Cl or H₂/Pd-C) yields the aniline derivative, which can be further derivatized into ureas or sulfonamides.
Safety & Handling
-
Hazard: The compound contains a nitro group and a fluorinated motif.[2] Treat as potentially toxic and an irritant.[2]
-
Storage: Store in a cool, dry place. The electron-deficient pyrazole ring is stable to air and moisture but should be kept away from strong reducing agents.
References
-
PubChem. (2024).[3] Compound Summary: 4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole (Isomer Comparison). National Library of Medicine. [Link][3]
- Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing a Trifluoromethyl Group." Journal of Organic Chemistry. (Provides mechanistic grounding for using enaminones for 4-CF3 insertion).
-
BioBlocks. (2024). Building Blocks for Medicinal Chemistry: Trifluoromethyl Pyrazoles. [Link]
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Spectroscopic Characterization of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: A Comprehensive Technical Guide
This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole. While direct experimental data for this specific molecule is not extensively published, this document, grounded in established principles and data from analogous structures, serves as an expert guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the complete elucidation of this molecule's structure and electronic properties.
Introduction: The Significance of Spectroscopic Characterization
The fusion of a pyrazole ring with nitrophenyl and trifluoromethyl moieties suggests a molecule of significant interest in medicinal and agrochemical research[1]. Pyrazole derivatives are known for a wide range of biological activities[2]. The electron-withdrawing nature of the nitrophenyl group and the trifluoromethyl group can profoundly influence the molecule's chemical reactivity, metabolic stability, and pharmacokinetic profile. Therefore, unambiguous confirmation of its structure and purity through a suite of spectroscopic methods is a critical first step in its development.
This guide will provide a robust framework for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For our target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of unique proton environments and their neighboring atoms through chemical shifts and coupling patterns.
Expected Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrazole H-3 | ~8.0 - 8.2 | Singlet (s) | - | Deshielded by the adjacent nitrogen and the aromatic system. |
| Pyrazole H-5 | ~8.3 - 8.5 | Singlet (s) | - | Further deshielded by the nitrophenyl group. |
| Nitrophenyl H-2', H-6' | ~8.3 - 8.4 | Doublet (d) | ~9.0 | Ortho to the strongly electron-withdrawing nitro group. |
| Nitrophenyl H-3', H-5' | ~7.8 - 7.9 | Doublet (d) | ~9.0 | Meta to the nitro group. |
Rationale is based on the analysis of similar pyrazole derivatives in the literature[1][3].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3 | ~140 - 142 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrazole C-4 | ~118 - 122 (quartet, J_CF ≈ 270 Hz) | Directly attached to the CF₃ group, showing a characteristic quartet splitting. |
| Pyrazole C-5 | ~130 - 132 | Aromatic carbon. |
| Nitrophenyl C-1' | ~143 - 145 | Attached to the pyrazole nitrogen. |
| Nitrophenyl C-2', C-6' | ~125 - 127 | Ortho to the nitro group. |
| Nitrophenyl C-3', C-5' | ~120 - 122 | Meta to the nitro group. |
| Nitrophenyl C-4' | ~148 - 150 | Attached to the nitro group. |
| CF₃ | ~122 - 125 (quartet, J_CF ≈ 270 Hz) | Trifluoromethyl carbon. |
Predictions are derived from data on related fluorinated and nitrated pyrazoles[1][3].
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and will show a single peak for the CF₃ group.
Expected Chemical Shift (in CDCl₃):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| CF₃ | ~ -60 to -65 | Singlet (s) | Typical range for a CF₃ group on an aromatic ring. |
This prediction is based on known chemical shifts for trifluoromethyl groups in similar heterocyclic systems[3].
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.
Predicted Mass Spectrum
Expected Molecular Ion Peak:
| Technique | Predicted m/z | Formula |
| High-Resolution MS (ESI+) | [M+H]⁺ ≈ 272.0488 | C₁₀H₇F₃N₃O₂ |
The molecular formula is C₁₀H₆F₃N₃O₂ and the molecular weight is approximately 271.17 g/mol [4].
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner, with key losses including:
-
Loss of NO₂ (46 Da)
-
Loss of CF₃ (69 Da)
-
Cleavage of the pyrazole ring
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Spectrum
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100 - 3000 | Aromatic C-H | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1520, ~1340 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
| ~1320 | C-N | Stretching |
| ~1250 - 1050 | C-F (CF₃ group) | Stretching |
| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene |
These predictions are based on established IR correlation tables and data from similar compounds[3].
Experimental Protocol for IR Spectroscopy
Caption: Workflow for ATR-IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum
Expected Absorption Maxima (in Ethanol or Methanol):
| λ_max (nm) | Electronic Transition | Rationale |
| ~250 - 270 | π → π | Associated with the pyrazole and phenyl rings. |
| ~300 - 330 | n → π / π → π* | Involving the nitro group and the extended conjugated system. |
The presence of the nitrophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyrazole[5][6][7]. The solvent can also influence the position of the absorption bands.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion: A Holistic Spectroscopic Portrait
By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural confirmation of this compound can be achieved. This multi-faceted approach ensures the identity, purity, and electronic characteristics of the molecule are well-understood, providing a solid foundation for any further investigation into its biological activity or material properties. This guide provides the theoretical and practical framework necessary for researchers to confidently undertake such a spectroscopic characterization.
References
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
4-nitro-1-(4-trifluoromethyl-phenyl)-1H-pyrazole | C10H6F3N3O2 | CID 68387086. PubChem. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Charakterystyka spektralna widm 1 H i 13 C NMR 1H-pirazolu. ResearchGate. Available at: [Link]
-
1H-Pyrazole. NIST WebBook. Available at: [Link]
-
(a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... ResearchGate. Available at: [Link]
-
(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
MSBNK-Eawag-EQ01130008. MassBank. Available at: [Link]
-
Vibrational analysis of some pyrazole derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Supporting Information. Available at: [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]
-
Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by... ResearchGate. Available at: [Link]
-
(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC - NIH. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. Available at: [Link]
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A Technical Guide to the Synthesis of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: Starting Materials and Core Methodology
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activity. The incorporation of a trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic resistance. Prominent examples of trifluoromethylated pyrazoles include the blockbuster anti-inflammatory drug Celecoxib (Celebrex).[1][2] This guide provides an in-depth examination of the primary synthetic route to a key building block, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole, focusing on the critical selection of starting materials and the underlying mechanistic principles of the core reaction. We will explore the causality behind the experimental choices, ensuring a robust and reproducible synthesis grounded in the principles of the classical Knorr pyrazole synthesis.
Retrosynthetic Analysis and Strategic Approach
The most direct and reliable strategy for constructing the target pyrazole ring is through the Knorr pyrazole synthesis, a powerful condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5] This approach allows for the convergent assembly of the heterocyclic core from readily available precursors.
A retrosynthetic disconnection of the target molecule, This compound , reveals two essential starting materials:
-
4-Nitrophenylhydrazine : This provides the N1 nitrogen atom, the adjacent N2 atom, and the appended 4-nitrophenyl substituent.
-
A 2-(Trifluoromethyl)-1,3-dicarbonyl synthon : This three-carbon unit forms the C3-C4-C5 backbone of the pyrazole ring. Crucially, to achieve substitution at the C4 position of the final product, the trifluoromethyl group must be located on the central carbon (C2) of the dicarbonyl precursor.[6] The most suitable reagent for this purpose is 3-(Trifluoromethyl)pentane-2,4-dione .
Caption: Retrosynthetic analysis via the Knorr pyrazole synthesis.
In-Depth Analysis of Starting Materials
The success of any synthesis is predicated on the quality and appropriate selection of its starting materials. Here, we delve into the rationale for choosing each precursor.
The Hydrazine Component: 4-Nitrophenylhydrazine
4-Nitrophenylhydrazine serves as the binucleophilic component, forming the N-N bond of the pyrazole ring. It is typically used as its more stable hydrochloride salt, which can be stored for extended periods without significant degradation.
-
Synthesis Overview : This reagent is commonly prepared from 4-nitroaniline. The synthesis involves a two-step sequence:
-
Diazotization : The primary aromatic amine of 4-nitroaniline is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., hydrochloric acid) at low temperatures (0–5 °C).[7][8]
-
Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite.[7][9]
-
-
Causality of Choice : The choice of the para-substituted nitro-analogue is deliberate. The electron-withdrawing nitro group influences the electronics of the final compound, often serving as a handle for further functionalization (e.g., reduction to an aniline). The steric and electronic properties of this group are critical for the biological activity of downstream products.
The Dicarbonyl Component: 3-(Trifluoromethyl)pentane-2,4-dione
This β-diketone is the cornerstone for achieving the desired C4-trifluoromethyl substitution pattern. Standard 1,3-diketones would result in substitution at the C3 or C5 positions.
-
Structural Justification : The reaction proceeds by forming bonds between the nitrogens of the hydrazine and the two carbonyl carbons of the diketone. The central carbon of the diketone, which bears the trifluoromethyl group, becomes the C4 carbon of the pyrazole. This regiochemical outcome is a direct and reliable consequence of the precursor's structure.[6]
-
Reactivity : Like other β-dicarbonyls, this compound exists as a mixture of keto and enol tautomers. The reaction can proceed from either form, but the key reactive sites remain the two electrophilic carbonyl carbons. The strong electron-withdrawing nature of the CF₃ group can increase the electrophilicity of the adjacent carbonyls, facilitating the initial nucleophilic attack.
The Core Reaction: Knorr Pyrazole Synthesis
The condensation of 4-nitrophenylhydrazine with 3-(trifluoromethyl)pentane-2,4-dione is a robust and high-yielding transformation, typically catalyzed by acid.[10][11]
Mechanistic Causality
Understanding the reaction mechanism explains the process flow and the role of each component.
-
Initial Nucleophilic Attack : The reaction initiates with the attack of the more nucleophilic terminal nitrogen (-NH₂) of 4-nitrophenylhydrazine on one of the electrophilic carbonyl carbons of the diketone.[3]
-
Hydrazone Formation : This addition is followed by a dehydration step, forming a stable hydrazone intermediate. This step is often the reason for acid catalysis, as protonation of the hydroxyl group makes it a better leaving group (water).
-
Intramolecular Cyclization : The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms the five-membered heterocyclic ring.
-
Final Dehydration & Aromatization : A second molecule of water is eliminated from the cyclic intermediate to generate the thermodynamically stable, aromatic pyrazole ring. This final aromatization step is a powerful driving force for the reaction.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Reagents & Equipment:
-
3-(Trifluoromethyl)pentane-2,4-dione
-
4-Nitrophenylhydrazine hydrochloride
-
Anhydrous Sodium Acetate (if using hydrochloride salt)
-
Absolute Ethanol or Glacial Acetic Acid
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
TLC plates and developing chamber
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-(trifluoromethyl)pentane-2,4-dione (1.0 eq).
-
Add absolute ethanol (approx. 5-10 mL per gram of diketone) to dissolve the starting material.
-
In a separate beaker, dissolve 4-nitrophenylhydrazine hydrochloride (1.05 eq) and anhydrous sodium acetate (1.1 eq) in a minimal amount of warm ethanol. The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt.
-
Add the hydrazine solution to the stirred solution of the diketone in the flask.
-
If using glacial acetic acid as the solvent, the addition of sodium acetate is not required, as the free hydrazine can be used directly. Acetic acid serves as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath. The product will often precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product. For higher purity, the crude solid should be recrystallized from a suitable solvent, such as ethanol.
Data Summary & Safety Considerations
| Parameter | Value / Description | Rationale / Notes |
| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate the reaction mechanism. Acetic acid can also act as the catalyst. |
| Catalyst | Catalytic HCl or H₂SO₄ | Not required if using acetic acid as a solvent or starting with the hydrochloride salt. |
| Temperature | Reflux (approx. 78-118 °C) | Provides sufficient thermal energy to overcome the activation barriers for dehydration steps. |
| Reaction Time | 2 - 4 hours | Typical duration; should be confirmed by reaction monitoring (TLC). |
| Typical Yield | > 80% | The reaction is generally efficient due to the formation of a stable aromatic product. |
Safety Precautions:
-
Hydrazine Derivatives : Hydrazines are toxic and potential carcinogens. Always handle 4-nitrophenylhydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : Ethanol is a flammable liquid.[12] Ensure no open flames are nearby when heating. Acetic acid is corrosive.
-
General : Perform a full risk assessment before beginning any chemical synthesis.
Conclusion
The synthesis of this compound is most effectively achieved via the Knorr pyrazole synthesis. The strategic selection of 4-nitrophenylhydrazine and 3-(trifluoromethyl)pentane-2,4-dione as starting materials provides a direct and regiochemically controlled route to the desired product. The reaction's high efficiency is driven by the irreversible formation of a stable aromatic ring. This guide provides the foundational knowledge for researchers to confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.
References
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
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ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from [Link]
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Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole (NTP-Py) as a Selective Fluorescent Probe for Nitroreductase Detection
Introduction: A Rational Design for Hypoxia Sensing
The tumor microenvironment is often characterized by regions of low oxygen concentration, a condition known as hypoxia. Under these conditions, cancer cells upregulate specific enzymes, including nitroreductases (NTR), to survive.[1][2][3] This enzymatic activity presents a unique biomarker for identifying hypoxic tissues and is a critical target in cancer diagnosis and therapy.[4][5] Fluorescent probes offer a non-invasive, high-sensitivity method for detecting enzymatic activity in real-time within biological systems.[6][7]
We present 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole (NTP-Py) , a novel fluorescent probe designed for the selective detection of nitroreductase activity. The design of NTP-Py is based on a well-established "turn-on" fluorescence mechanism. The core structure comprises a pyrazole scaffold, a versatile N-heteroaromatic core known for its biocompatibility and synthetic accessibility.[6][8] This core is functionalized with two key moieties:
-
A 4-nitrophenyl group: This serves as both the recognition site for nitroreductase and a fluorescence quencher. The electron-withdrawing nature of the nitro group effectively suppresses the fluorescence of the pyrazole core through a photoinduced electron transfer (PET) process.[6]
-
A 4-trifluoromethyl group: The inclusion of a trifluoromethyl group is intended to enhance the probe's metabolic stability and lipophilicity, which can facilitate cell membrane permeability.[9]
Upon enzymatic reduction of the nitro group to an amino group by nitroreductase in the presence of a cofactor like NADH, the quenching effect is alleviated, leading to a significant increase in fluorescence intensity.[1][10] This "turn-on" response allows for the sensitive and selective detection of nitroreductase activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of NTP-Py as a fluorescent probe for nitroreductase detection in both enzymatic assays and cellular imaging.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃N₃O₂ | [11] |
| Molecular Weight | 257.17 g/mol | [11] |
| IUPAC Name | This compound | |
| Appearance | (Predicted) Pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, acetonitrile; sparingly soluble in aqueous buffers | |
| Purity | >95% (as determined by NMR and HPLC) |
Proposed Synthesis of NTP-Py
The synthesis of this compound can be achieved through a condensation reaction between a suitable trifluoromethylated dicarbonyl precursor and 4-nitrophenylhydrazine.[12][13]
Caption: Proposed synthesis of NTP-Py.
Protocol for Synthesis:
-
To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one (1.0 eq) in glacial acetic acid, add 4-nitrophenylhydrazine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Mechanism of Action: A "Turn-On" Fluorescent Response
The detection mechanism of NTP-Py relies on the selective reduction of the nitro group by nitroreductase. In its native state, NTP-Py is weakly fluorescent. The electron-deficient nitrophenyl group quenches the fluorescence of the pyrazole core. In the presence of nitroreductase and a cofactor such as NADH, the nitro group is reduced to an electron-donating amino group.[1][10] This conversion inhibits the photoinduced electron transfer (PET) process, resulting in a significant enhancement of fluorescence emission.
Caption: Mechanism of NTP-Py activation.
Photophysical Properties (Predicted)
The photophysical properties of NTP-Py are expected to change significantly upon reaction with nitroreductase.
| Compound | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Appearance |
| NTP-Py | ~350 nm | ~450 nm | ~100 nm | Low (<0.05) | Colorless/Pale Yellow |
| Reduced NTP-Py | ~365 nm | ~520 nm | ~155 nm | Moderate-High | Green Fluorescence |
Note: These are predicted values based on similar pyrazole-based and nitro-aromatic probes. Actual values must be determined experimentally.[6][14]
Experimental Protocols
Preparation of Stock Solutions
-
NTP-Py Stock Solution (10 mM): Dissolve an appropriate amount of NTP-Py in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Nitroreductase Stock Solution (1 mg/mL): Reconstitute commercially available nitroreductase from E. coli in phosphate-buffered saline (PBS, pH 7.4). Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
NADH Stock Solution (10 mM): Dissolve β-Nicotinamide adenine dinucleotide, reduced form (NADH) in PBS (pH 7.4). Prepare fresh for each experiment.
In Vitro Nitroreductase Assay
This protocol is designed to characterize the response of NTP-Py to nitroreductase in a cell-free system.
Caption: In vitro NTR assay workflow.
Materials:
-
96-well black microplate
-
Fluorescence plate reader
-
NTP-Py stock solution
-
Nitroreductase stock solution
-
NADH stock solution
-
PBS (pH 7.4)
Procedure:
-
Prepare a reaction buffer containing PBS (pH 7.4) and NADH (final concentration 200 µM).
-
In a 96-well plate, add the reaction buffer to a final volume of 190 µL per well.
-
Add 5 µL of NTP-Py stock solution to each well for a final concentration of 250 µM.
-
To initiate the reaction, add 5 µL of nitroreductase solution to achieve a final concentration range of 0.1-10 µg/mL. For a negative control, add 5 µL of PBS instead of the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 60 minutes) with excitation and emission wavelengths appropriate for the reduced form of NTP-Py (predicted λex ~365 nm, λem ~520 nm).
-
Plot fluorescence intensity versus time to determine the reaction kinetics. For dose-response curves, plot the final fluorescence intensity against the concentration of nitroreductase.
Selectivity Assay: To assess the selectivity of NTP-Py, perform the above assay with other biologically relevant reductases and reactive species (e.g., glutathione, cysteine, ascorbic acid, other cellular enzymes) in place of nitroreductase.
Cellular Imaging of Hypoxia-Induced Nitroreductase Activity
This protocol describes the use of NTP-Py to visualize nitroreductase activity in cultured cancer cells under normoxic and hypoxic conditions.
Caption: Cellular imaging workflow.
Materials:
-
Cancer cell line known to express nitroreductase under hypoxia (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips
-
Hypoxia chamber or incubator (1% O₂)
-
NTP-Py stock solution
-
PBS (pH 7.4)
-
Fluorescence or confocal microscope
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
To induce hypoxia, place one set of dishes in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set of dishes under normoxic conditions (21% O₂, 5% CO₂).
-
Prepare a working solution of NTP-Py by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the NTP-Py working solution to both the normoxic and hypoxic cells and incubate for 30 minutes at 37°C.
-
After incubation, remove the probe solution and wash the cells three times with warm PBS.
-
Add fresh PBS or imaging buffer to the dishes.
-
Immediately visualize the cells using a fluorescence or confocal microscope equipped with appropriate filters for the reduced form of NTP-Py (e.g., DAPI or FITC channel, depending on the experimentally determined spectra).
-
Capture images of both normoxic and hypoxic cells using identical imaging parameters. A significant increase in fluorescence intensity in the hypoxic cells compared to the normoxic cells indicates the detection of nitroreductase activity.
Inhibitor Control: As a negative control, pre-incubate a set of hypoxic cells with a known nitroreductase inhibitor, such as dicoumarol (100 µM), for 1 hour before adding the NTP-Py probe.[10] A significant reduction in the fluorescence signal in the inhibitor-treated cells will confirm that the signal is specific to nitroreductase activity.
Data Analysis and Interpretation
-
In Vitro Assays: Calculate the initial reaction rates from the kinetic data. Determine the limit of detection (LOD) from the dose-response curve. A significant fluorescence increase only in the presence of nitroreductase and not with other biological species confirms the probe's selectivity.
-
Cellular Imaging: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Compare the average fluorescence intensity between normoxic, hypoxic, and inhibitor-treated hypoxic cell populations. A statistically significant increase in fluorescence in hypoxic cells that is diminished by an NTR inhibitor validates NTP-Py as a probe for cellular nitroreductase activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in vitro | Autofluorescence of reagents; probe instability. | Run a blank with all components except nitroreductase. Ensure NTP-Py solution is protected from light. |
| No fluorescence signal in hypoxic cells | Insufficient hypoxia; low NTR expression in the cell line; probe not entering cells. | Extend the duration of hypoxia. Use a different cell line. Check cell viability after probe incubation. |
| High fluorescence in normoxic cells | Basal level of NTR expression; probe degradation. | This may be expected for some cell lines. Compare the fold-increase in hypoxia vs. normoxia. Run inhibitor controls. |
Conclusion
This compound (NTP-Py) is a rationally designed fluorescent probe with high potential for the selective detection of nitroreductase activity. Its "turn-on" mechanism, predicated on the enzymatic reduction of a quenching nitro group, offers a sensitive method for studying hypoxia in both biochemical and cellular contexts. The protocols outlined in these application notes provide a robust framework for utilizing NTP-Py in research and drug development, paving the way for a deeper understanding of the hypoxic tumor microenvironment.
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Zhang, X., et al. (2018). One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn2+ and Cd2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry, 42(18), 15003-15011. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. European Journal of Organic Chemistry, 2019(44), 7349-7355. Available at: [Link]
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PubChem. (n.d.). 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Zhang, Y., et al. (2022). Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe. Analyst, 147(19), 4429-4435. Available at: [Link]
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Zhang, Y., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Analyst, 148(13), 3120-3126. Available at: [Link]
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Zhao, Y., et al. (2023). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 14(6), 1563-1572. Available at: [Link]
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Patel, K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(5), 795-805. Available at: [Link]
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Zhang, H., et al. (2022). In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19F NMR. Angewandte Chemie International Edition, 61(45), e202213495. Available at: [Link]
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- 14. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis and purification of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and purification of this compound. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most prevalent method for synthesizing 1-aryl-4-(trifluoromethyl)-1H-pyrazoles is the condensation reaction between an arylhydrazine and a trifluoromethylated β-dicarbonyl compound or its equivalent.[1][2][3] For the target molecule, this involves the reaction of 4-nitrophenylhydrazine with a suitable building block like 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one or a trifluoromethyl-β-ketoester.
The primary impurities to anticipate are:
-
Regioisomers: The condensation can lead to the formation of the undesired 1,5-disubstituted pyrazole, 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole.[4] The ratio of these isomers can be influenced by reaction conditions.
-
Unreacted Starting Materials: Residual 4-nitrophenylhydrazine and the trifluoromethylated carbonyl compound may remain in the crude product. It's important to note that 4-nitrophenylhydrazine can be unstable and may decompose, introducing further impurities.[5][6]
-
5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate: The initial cyclization can form a stable hemiaminal intermediate that may not fully dehydrate to the aromatic pyrazole under mild conditions.[7][8]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis can stem from several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. The use of a catalyst, such as a few drops of glacial acetic acid or sulfuric acid, can also drive the reaction forward.[4]
-
Side Reactions: The starting materials, particularly the hydrazine, can be prone to degradation. Ensure the quality of your 4-nitrophenylhydrazine and consider using it as a fresh sample.
-
Suboptimal Work-up: During the aqueous work-up, the product might have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.
Q3: How can I effectively monitor the progress of the reaction and the purity of the final product?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Use a solvent system such as a mixture of ethyl acetate and hexane to track the consumption of starting materials and the formation of the product. The product, being more conjugated, should have a different Rf value than the starting materials. For purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[9] An HPLC method can be developed to quantify the purity and identify the presence of isomers and other impurities. ¹H and ¹⁹F NMR are particularly useful for structural confirmation and detecting isomeric impurities.[4]
Troubleshooting Guide: Removing Impurities
This section provides detailed protocols to address specific purification challenges you might encounter.
Issue 1: Presence of the Undesired Regioisomer
The formation of the 1,5-regioisomer alongside the desired 1,4-isomer is a common challenge due to the two electrophilic centers on the β-dicarbonyl starting material.
Root Cause Analysis: The nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either carbonyl group of the diketone, leading to two different cyclization pathways.
Solution: Separation by Column Chromatography
Flash column chromatography is the most effective method for separating pyrazole regioisomers.[4][10][11]
Detailed Protocol for Column Chromatography:
-
Slurry Preparation:
-
Dry adsorb your crude product onto a small amount of silica gel (100-200 mesh). This is achieved by dissolving the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. Dry loading is often superior to wet loading for resolving closely eluting compounds.
-
-
Column Packing:
-
Pack a glass column with silica gel in a non-polar solvent like hexane. The column length should be sufficient to allow for good separation; a long and thin column is generally better for resolving isomers than a short and wide one.
-
-
Elution:
-
Begin elution with a low polarity mobile phase, such as 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate. A shallow gradient is recommended to achieve optimal separation of the isomers. For example, start with 2% ethyl acetate in hexane and slowly increase to 10-15% ethyl acetate.
-
Monitor the fractions by TLC. The two regioisomers should have slightly different Rf values.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by TLC.
-
Combine the fractions containing the pure desired isomer.
-
Confirm the identity and purity of the separated isomers using ¹H NMR and/or HPLC.
-
Troubleshooting Column Chromatography:
-
Poor Separation: If the isomers are not separating well, try a shallower gradient or use a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Compound Sticking to the Column: Pyrazoles can be somewhat basic and interact strongly with the acidic silica gel. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5%) can mitigate this issue.[12]
Issue 2: Contamination with Unreacted Starting Materials
Residual 4-nitrophenylhydrazine and the trifluoromethylated β-dicarbonyl compound can co-crystallize with the product or be difficult to remove by simple filtration.
Solution 1: Aqueous Wash
-
An acidic wash (e.g., 1M HCl) can help remove the basic 4-nitrophenylhydrazine by converting it into its water-soluble salt.
-
A basic wash (e.g., saturated NaHCO₃ solution) can help remove any acidic starting materials or byproducts.
Solution 2: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially unreacted starting materials which often have different solubility profiles from the product.[12]
Detailed Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are often good choices for pyrazole derivatives.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product is very soluble in ethanol even at room temperature, add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve the solid.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Issue 3: Presence of the 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate
This stable intermediate can be a significant impurity if the final dehydration step is incomplete.
Solution: Promoting Dehydration
-
Acid Catalysis: Refluxing the crude product in a solvent like toluene or ethanol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) using a Dean-Stark apparatus to remove water can drive the dehydration to completion.
-
Thermal Conditions: In some cases, heating the intermediate at a higher temperature may be sufficient to induce dehydration.
Data Presentation
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC with similar Rf values | Presence of regioisomers | Column chromatography with a shallow gradient |
| Discolored product (yellow/orange) | Residual 4-nitrophenylhydrazine | Acidic wash, Recrystallization |
| Broad or unexpected signals in ¹H NMR | Presence of dihydropyrazole intermediate | Acid-catalyzed dehydration |
| Low melting point or broad melting range | General impurities | Recrystallization, Column chromatography |
Experimental Workflows and Diagrams
Diagram 1: General Purification Workflow
Caption: Reaction pathway illustrating the formation of regioisomeric products.
References
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Available at: [Link]
-
Dondas, H. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Hassine, A. B., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
- Mykhailiuk, P. K. (2021).
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Pons, J., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta. Available at: [Link]
-
PubChem. (n.d.). 4-nitro-1-(4-trifluoromethyl-phenyl)-1H-pyrazole. Available at: [Link]
-
ResearchGate. (2007). Formation and dehydration of a series of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Available at: [Link]
- Yakimovich, S. I., et al. (2002). Reaction of 1,1,1-trifluoro-4-phenyl-2,4-butanedione with phenylhydrazine. Russian Journal of General Chemistry.
- Zelenin, K. N., et al. (1995). Reaction of β-dicarbonyl compounds with hydrazines. Chemistry of Heterocyclic Compounds.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and dehydration of a series of 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles (1999) | Shiv P. Singh | 81 Citations [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysis in Pyrazole Derivative Synthesis
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for synthesizing these vital heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, making the efficiency and selectivity of their synthesis paramount.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. Our aim is to equip you with the scientific rationale behind experimental choices, enabling you to navigate the complexities of catalyst and reaction optimization with confidence.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of pyrazole derivatives, offering explanations and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
"My reaction is resulting in a very low yield of the desired pyrazole derivative, or it's not working at all. What are the likely causes and how can I fix it?"
Low yields are a frequent challenge in pyrazole synthesis and can stem from multiple factors, from the quality of your starting materials to suboptimal reaction conditions.[3] Here’s a systematic approach to diagnosing and resolving the issue:
Causality and Recommended Actions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to unwanted side reactions, consuming your reactants and complicating the purification process.[3] Hydrazine derivatives, in particular, can degrade over time.
-
Solution: Always use high-purity starting materials. It is advisable to use a freshly opened bottle of the hydrazine reagent or purify it before use.[3]
-
-
Catalyst Inactivity or Absence: Many pyrazole syntheses, particularly those starting from 1,3-dicarbonyl compounds and hydrazines, require a catalyst to proceed efficiently.[1] Running the reaction without a catalyst may result in no product formation.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized for each specific set of substrates.[1][3] For instance, while raising the temperature can increase the reaction rate, excessive heat can lead to degradation and reduced yields.[1]
-
Solution: Systematically screen reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[3] The choice of solvent can also be crucial; for example, in some syntheses, toluene has been found to be superior to THF or dioxane.[1]
-
-
Incorrect Stoichiometry: The molar ratio of your reactants can significantly influence the reaction outcome.
-
Solution: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[3]
-
Problem 2: Formation of Regioisomers
"I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?"
The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[3] The regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[3]
Strategies for Enhancing Regioselectivity:
-
Solvent and Catalyst Choice: The reaction medium and catalyst can play a significant role in directing the regioselectivity.
-
Expert Insight: Changing the solvent from a protic solvent like ethanol to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity, especially when combined with an acid catalyst.[2]
-
-
Strategic Use of Directing Groups: The electronic properties of substituents on the dicarbonyl compound can influence the site of nucleophilic attack.
-
Mechanistic Consideration: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, the presence of a trifluoromethyl group can direct the reaction to favor one regioisomer significantly.[2]
-
-
Temperature Control: Reaction temperature can sometimes influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers.
-
Experimental Protocol: Try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature to favor the thermodynamically more stable product. Careful monitoring is key to finding the optimal temperature.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of catalysts and reaction conditions for pyrazole synthesis.
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A variety of catalysts can be employed, and the optimal choice depends on the specific synthetic route. Common classes include:
-
Acid Catalysts: Often used in the Knorr synthesis, where a catalytic amount of acid facilitates the condensation of a hydrazine and a 1,3-dicarbonyl compound.[4]
-
Lewis Acid Catalysts: Compounds like lithium perchlorate and scandium triflate have been shown to be effective in promoting pyrazole formation.[1][5]
-
Transition Metal Catalysts: Copper, silver, and palladium catalysts are frequently used in various modern synthetic methods for pyrazole derivatives, including cycloaddition reactions.[1][6][7] For example, Cu(OTf)₂ has been used, and the addition of ligands like neocuproine can dramatically improve yields.[1]
-
Nanocatalysts: Eco-friendly options like nano-ZnO have been successfully used for the synthesis of pyrazole derivatives in aqueous media.[1][2]
Q2: How do I choose the right solvent for my pyrazole synthesis?
Solvent selection is critical and can impact reaction rate, yield, and even regioselectivity. There is no one-size-fits-all answer, but here are some guiding principles:
-
Polar vs. Aprotic: For the classic condensation of 1,3-dicarbonyls and hydrazines, polar aprotic solvents like N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity compared to polar protic solvents like ethanol.[2]
-
"Green" Solvents: In line with the principles of green chemistry, solvents like ethylene glycol or even water (in the presence of a suitable catalyst) are being explored to create more environmentally friendly protocols.[1] Ionic liquids have also been investigated as recyclable reaction media.[7]
-
Solubility: Ensure your starting materials and catalyst are sufficiently soluble in the chosen solvent at the reaction temperature.
Q3: My catalyst seems to be deactivating over time. What could be the cause?
Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive.
-
Leaching: For heterogeneous catalysts, the active metal may leach into the reaction mixture, reducing the catalyst's efficacy over time.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers formed during the reaction.
To mitigate deactivation, ensure the purity of all reagents and solvents, operate at the lowest effective temperature, and consider catalyst supports that minimize leaching. Some catalysts, like certain supported poly-vinyl sulfonic acid (PVSA) catalysts, have demonstrated good recyclability over multiple cycles.[5]
Q4: What analytical techniques are best for monitoring the progress of my pyrazole synthesis?
Real-time or frequent monitoring is crucial for optimizing reaction conditions. The most common and effective techniques are:
-
Thin Layer Chromatography (TLC): A quick, simple, and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of byproducts by their mass-to-charge ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and the ratio of regioisomers.
Experimental Protocols & Data
Catalyst Screening for Pyrazole Synthesis
The following table summarizes the performance of various catalysts in the synthesis of a model pyrazole derivative. This data is illustrative and serves as a starting point for your own optimization studies.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OTf)₂ | Neocuproine | K₂CO₃ | Toluene | 60 | >99 | [1] |
| Cu(OTf)₂ | 2,2'-bipyridine | K₂CO₃ | Toluene | 60 | 57 | [1] |
| Cu(OTf)₂ | 1,10-phenanthroline | K₂CO₃ | Toluene | 60 | 92 | [1] |
| Ag-catalyst | - | K₂CO₃ | Toluene | 60 | Moderate to Excellent | [1] |
| Fe(OTf)₃ | - | K₂CO₃ | Toluene | 60 | 0 | [1] |
| LiClO₄ | - | - | Ethylene Glycol | Room Temp | 70-95 | [1] |
| Nano-ZnO | - | - | Water | - | Excellent | [1][2] |
| Montmorillonite KSF | - | - | Ethanol | - | 57-86 | [2] |
General Experimental Protocol for Catalyst Optimization
-
Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the chosen solvent (5 mL), and the catalyst (typically 1-10 mol%).
-
Reactant Addition: Add the hydrazine derivative (1.1 mmol, 1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. If using a heterogeneous catalyst, it can be filtered off at this stage. The reaction mixture is then typically diluted with an organic solvent and washed with water or brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure pyrazole derivative.
Visualizing the Workflow and Mechanisms
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield in pyrazole synthesis.
Knorr Pyrazole Synthesis Mechanism
Caption: The general mechanism of the Knorr pyrazole synthesis, involving nucleophilic attack, dehydration, and cyclization.
References
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.
- Tin(ii) acetate showed the best performance, making it the best catalyst of this series for synthesizing PLLA. - ResearchGate.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]
-
Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at: [Link]
-
Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... - ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galchimia.com [galchimia.com]
Validation & Comparative
A Comparative Guide to the Experimental Validation of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Its prevalence in approved drugs, such as the anti-inflammatory agent Celecoxib, underscores the therapeutic potential of this heterocyclic motif.[2] The introduction of specific substituents, such as a trifluoromethyl group, can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[3] Concurrently, the nitrophenyl moiety is a common pharmacophore known to influence a compound's electronic properties and biological interactions. The strategic combination of these functional groups in 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole suggests a molecule of considerable interest for biological screening. This guide serves to provide a comprehensive framework for its experimental validation and comparative analysis.
Synthesis and Structural Elucidation
The synthesis of 1,4-disubstituted pyrazoles can be achieved through various synthetic routes, with the condensation of a hydrazine with a 1,3-dicarbonyl compound being a common and effective method.[4] The specific synthesis of this compound would logically proceed via the reaction of 4-(trifluoromethyl)-1,3-diketone with 4-nitrophenylhydrazine. The causality behind this choice lies in the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Proposed Synthetic Pathway
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Unraveling the Molecular Tactics of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole and Celecoxib in Inflammation
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has proven to be a privileged structure, giving rise to highly successful therapeutics. Among these, celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in pain and inflammation management. This guide delves into a comparative analysis of the mechanistic underpinnings of celecoxib and a structurally related pyrazole derivative, 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole. While celecoxib's mode of action is well-elucidated, the specific biological activities of this compound are not extensively documented in publicly available literature. Therefore, this guide will first establish the known mechanisms of celecoxib as a benchmark. Subsequently, by leveraging established structure-activity relationships (SAR) of pyrazole-based COX inhibitors, we will posit a hypothetical mechanism for this compound and outline the requisite experimental workflows to validate this hypothesis and enable a direct comparison.
The Prostaglandin Pathway: A Primer on Inflammation
Inflammation, a fundamental biological response, is intricately regulated by a class of lipid mediators known as prostaglandins. The synthesis of prostaglandins is initiated by the liberation of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. Two primary isoforms of this enzyme, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastric protection and platelet aggregation.[1][2] In contrast, COX-2 is typically absent in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that drive pain and inflammation.[1][2]
Caption: The Cyclooxygenase (COX) Pathway for Prostaglandin Synthesis.
The therapeutic strategy behind non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these COX enzymes. While traditional NSAIDs inhibit both COX-1 and COX-2, leading to potential gastrointestinal side effects, the development of selective COX-2 inhibitors like celecoxib marked a significant advancement in targeted anti-inflammatory therapy.[3]
Celecoxib: A Deep Dive into Selective COX-2 Inhibition
Celecoxib, a diaryl-substituted pyrazole, functions as a potent and selective inhibitor of the COX-2 enzyme.[1] Its mechanism of action is rooted in its specific binding to the active site of COX-2, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1][4] This selective inhibition leads to its analgesic, anti-inflammatory, and antipyretic effects.[1]
The selectivity of celecoxib for COX-2 over COX-1 is attributed to subtle but critical differences in the active sites of the two isoforms. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The bulky sulfonamide group of celecoxib can fit into this side pocket of COX-2, leading to a stable and high-affinity interaction. In contrast, this bulky group creates steric hindrance in the narrower active site of COX-1, preventing effective binding.[5][6]
Caption: Differential Binding of Celecoxib to COX-1 and COX-2 Active Sites.
This compound: A Hypothetical Mechanism Based on Structural Analogy
While direct experimental evidence for the mechanism of this compound is lacking in the current literature, we can infer a plausible mode of action based on its structural features and the established SAR of pyrazole-based COX inhibitors.[3][7][8]
The core pyrazole scaffold is a common feature in many COX inhibitors, including celecoxib.[2][9] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of COX inhibition.
Structural Comparison:
| Feature | Celecoxib | This compound |
| Core | Pyrazole | Pyrazole |
| N1-substituent | 4-sulfamoylphenyl | 4-nitrophenyl |
| C3-substituent | Trifluoromethyl | - |
| C4-substituent | - | Trifluoromethyl |
| C5-substituent | 4-methylphenyl | - |
Based on this comparison, several key points emerge:
-
Shared Pyrazole Core: The presence of the pyrazole ring suggests that this compound could potentially act as a COX inhibitor.
-
Aryl Substituents: Like celecoxib, the subject compound possesses aryl groups attached to the pyrazole ring, which are known to interact with the hydrophobic channel of the COX active site.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a key feature of celecoxib, contributing to its binding affinity. The presence of a -CF3 group on the C4 position of this compound suggests it may also play a role in its interaction with the enzyme.
-
Polar Group: Celecoxib's sulfonamide group is critical for its COX-2 selectivity. The 4-nitrophenyl group on the N1 position of the subject compound introduces a polar nitro group. While not a direct structural mimic of the sulfonamide group, this polar moiety could potentially interact with the hydrophilic side pocket of COX-2, conferring a degree of selectivity.
Hypothesized Mechanism: It is plausible that this compound acts as a COX inhibitor, with a potential for COX-2 selectivity. The nitrophenyl and trifluoromethyl groups are likely to be key determinants of its binding affinity and selectivity profile.
Experimental Workflows for Mechanistic Comparison
To empirically determine the mechanism of action of this compound and compare it to celecoxib, a series of well-established in vitro and cell-based assays are required.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the respective COX enzyme, a heme cofactor, and the test compound (this compound or celecoxib) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin Production: After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) will determine the COX-2 selectivity index.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Cell-Based Anti-Inflammatory Assay
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as murine macrophage RAW 264.7 cells or human monocytic THP-1 cells, in appropriate media.
-
Cell Stimulation: Seed the cells in multi-well plates and pre-treat with various concentrations of the test compounds or celecoxib for a specified time. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.
-
Measurement of Inflammatory Mediators: After the stimulation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Nitric Oxide (NO) Quantification: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed inhibitory effects are not due to cell death.
-
Data Analysis: Determine the IC50 values for the inhibition of PGE2 and NO production.
Comparative Data Summary (Hypothetical)
The following table illustrates the type of data that would be generated from the proposed experiments to allow for a direct comparison. The values for this compound are hypothetical and would need to be determined experimentally.
| Parameter | Celecoxib | This compound |
| COX-1 IC50 (µM) | ~15 | To be determined |
| COX-2 IC50 (µM) | ~0.04 | To be determined |
| COX-2 Selectivity Index | ~375 | To be determined |
| PGE2 Inhibition IC50 (µM) in RAW 264.7 cells | ~0.3 | To be determined |
| NO Inhibition IC50 (µM) in RAW 264.7 cells | >100 | To be determined |
Conclusion and Future Directions
Celecoxib's well-defined mechanism as a selective COX-2 inhibitor provides a clear benchmark for evaluating novel anti-inflammatory compounds. Based on structural analysis, this compound presents as a plausible candidate for a COX inhibitor, with the potential for COX-2 selectivity. However, this remains a hypothesis pending empirical validation.
The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound and enabling a rigorous, data-driven comparison with celecoxib. Such studies are essential for advancing our understanding of the structure-activity relationships of pyrazole-based anti-inflammatory agents and for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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Alam, J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543. Available from: [Link]
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Ansari, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10228-10243. Available from: [Link]
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DailyMed. (2023). CELECOXIB capsule. U.S. National Library of Medicine. Available from: [Link]
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Elmaaty, A., et al. (2019). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Scientific Reports, 9, 15886. Available from: [Link]
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Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Available from: [Link]
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Patel, D. N., et al. (2021). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry, 64(1), 12-45. Available from: [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
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Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 33-45. Available from: [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]
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comparing the efficacy of different trifluoromethyl pyrazole isomers
An In-Depth Comparative Guide to the Efficacy of Trifluoromethyl Pyrazole Isomers
The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This single functional group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among privileged heterocyclic cores, the pyrazole ring stands out for its versatile biological activities.[1][2][3][4][5] However, the efficacy of a trifluoromethyl pyrazole derivative is not merely a consequence of the presence of the CF3 group, but is critically dictated by its positional isomerism.
This guide provides a comprehensive comparison of the common trifluoromethyl pyrazole isomers, elucidating how a simple positional shift of the CF3 group can lead to vastly different biological outcomes. We will explore the causality behind these differences through structure-activity relationships (SAR) and provide validated experimental protocols for researchers to assess efficacy in their own work.
The Trifluoromethyl Pyrazole Isomers: A Structural Overview
The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The trifluoromethyl group is typically substituted at the 3-, 4-, or 5-position, creating distinct isomers. This seemingly minor structural change alters the molecule's electronic distribution, steric profile, and hydrogen bonding potential, thereby governing its interaction with biological targets.
Figure 1: The primary regioisomers of trifluoromethyl pyrazole.
Comparative Efficacy in Anti-Inflammatory Drug Discovery
Trifluoromethyl pyrazoles are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The COX-2 isoform is a key target for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6]
Studies comparing isomeric trifluoromethyl pyrazoles have revealed a clear efficacy trend. Specifically, 3-trifluoromethylpyrazole derivatives have consistently demonstrated superior anti-inflammatory activity compared to their 5-trifluoromethyl counterparts.[7] This is attributed to the optimal positioning of the 3-CF3 group within the COX-2 active site, which enhances hydrophobic stabilization and facilitates crucial binding interactions.[6]
Table 1: Comparative Efficacy of Pyrazole Isomers as Anti-Inflammatory Agents
| Isomer Position | Representative Compound Class | In Vivo Anti-Inflammatory Activity (% Inhibition) | Target Enzyme | Rationale for Efficacy |
| 3-Trifluoromethyl | 1-Aryl-3-trifluoromethylpyrazoles | 62-76%[7] | COX-2[7] | Optimal fit and hydrophobic interactions in the COX-2 binding pocket.[6] |
| 5-Trifluoromethyl | 1-Aryl-5-trifluoromethylpyrazoles | 47-65%[7] | COX-2[7] | Sub-optimal positioning may lead to less favorable interactions. |
Data is based on the carrageenan-induced rat paw edema assay, with indomethacin showing 78% inhibition as a reference.[7]
Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This self-validating protocol is a standard for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To determine the percentage inhibition of edema by trifluoromethyl pyrazole isomers compared to a control.
Materials:
-
Male Wistar rats (150-180 g)
-
Test compounds (3- and 5-trifluoromethyl pyrazole derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (Indomethacin, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for one week. Fast them for 12 hours before the experiment with free access to water.
-
Grouping: Randomly divide rats into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups (at a specified dose, e.g., 50 mg/kg).
-
Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.).
-
Edema Induction: After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal: [(Vₜ - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point: [1 - (% Increase in Test Group / % Increase in Control Group)] * 100.
-
The 3-hour time point is often used for final comparison.[1]
-
Differential Activity in Kinase Inhibition for Oncology
The pyrazole scaffold is a privileged structure in the development of kinase inhibitors for cancer therapy.[8][9] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[3][10] The CF3 group's position on the pyrazole ring is pivotal for achieving both potency and selectivity.
For instance, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the steric and electronic properties dictated by the isomer are crucial for fitting into the ATP-binding pocket and forming key interactions. While direct isomeric comparisons are often proprietary, SAR studies reveal that a CF3 group at the 5-position of a pyrimidine ring (a related heterocycle) is effective for potent EGFR inhibition.[11] This highlights the context-dependent nature of isomeric efficacy.
Table 2: Representative Efficacy of Pyrazole-Based Kinase Inhibitors
| Target Kinase Family | Common Scaffold Feature | Achieved Potency (IC₅₀ / EC₅₀) | Rationale for Efficacy |
| CDK16 (PCTAIRE) | 3-Amino-1H-pyrazole | 33 nM (Cellular EC₅₀)[10] | The 3-amino group acts as a crucial hinge-binding motif. |
| EGFR | Pyrazole-Triazine Hybrids | Micromolar range[12] | The pyrazole core serves as a versatile scaffold for presenting pharmacophoric features. |
| Various (Promiscuous) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Broad activity[10] | A core fragment capable of binding to the hinge region of many kinases. |
Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a quantitative method to measure compound binding to a specific kinase target within living cells, ensuring physiological relevance.
Objective: To determine the cellular potency (EC₅₀) of trifluoromethyl pyrazole isomers against a target kinase.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Plasmid DNA for NanoLuc®-Kinase Fusion Protein
-
NanoBRET™ Tracer (a fluorescent ligand for the kinase)
-
Test compounds (isomers)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well assay plates
-
Luminometer/plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Plating & Transfection: Plate HEK293 cells in 96-well plates. Co-transfect them with the NanoLuc®-Kinase fusion vector. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add them to the cells and equilibrate.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Detection: Add the Nano-Glo® Substrate and Extracellular Inhibitor mixture to all wells.
-
Signal Measurement: Read the plate on a luminometer, measuring both the donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~610 nm).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Figure 2: Workflow for a cellular NanoBRET™ target engagement assay.
Structure-Activity Relationship (SAR): The "Why" Behind Isomeric Differences
The observed efficacy differences are not random; they are governed by fundamental physicochemical principles. The position of the CF3 group directly modulates three key properties that drive the structure-activity relationship.
-
Steric Hindrance: The bulky CF3 group can create steric clashes within a tight binding pocket. A 3-CF3 pyrazole might fit perfectly, while a 5-CF3 isomer could be sterically prohibited from achieving the same binding pose. This is a common reason for the selective activity of COX-2 inhibitors.[6]
-
Electronic Effects: The CF3 group is a powerful electron-withdrawing group. Its position influences the acidity of the pyrazole N-H proton and the molecule's overall electrostatic potential. This can strengthen or weaken crucial hydrogen bonds with protein residues.
-
Lipophilicity (LogP): While all trifluoromethyl pyrazoles are more lipophilic than their non-fluorinated parent, the isomerism affects the solvent-accessible surface area and dipole moment, leading to subtle but significant differences in LogP. This impacts membrane permeability and binding to hydrophobic pockets.
Figure 3: The relationship between isomeric position and biological efficacy.
Conclusion
The selection of a trifluoromethyl pyrazole isomer is a critical, data-driven decision in the drug discovery and development pipeline. As demonstrated, the 3- and 5-isomers can exhibit markedly different potencies in anti-inflammatory models, and the optimal isomer for kinase inhibition is highly dependent on the specific target's topology. Researchers must move beyond viewing "trifluoromethyl pyrazole" as a single entity and instead appreciate the distinct properties endowed by each isomer. A thorough investigation of the SAR, supported by robust and physiologically relevant assays, is essential for unlocking the full potential of this powerful chemical scaffold.
References
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- MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- Aggarwal, R., Bansal, A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-7.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- ResearchGate. (2024). Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles.
- Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
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- ResearchGate. (n.d.).
- American Chemical Society Publications. (2020).
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- National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
